N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide
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Overview
Description
N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine core with two quinoline groups attached at the 2 and 6 positions, connected via carboxamide linkages. The presence of quinoline moieties imparts significant chemical stability and potential for interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide typically involves the reaction of pyridine-2,6-dicarbonyl dichloride with 3-aminoquinoline. This reaction is carried out in a solvent such as toluene, under reflux conditions, yielding the desired compound with a final yield of approximately 70% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline moieties can be oxidized under specific conditions, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carboxamide linkages, potentially converting them to amines.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moieties would yield quinoline N-oxides, while reduction of the carboxamide linkages would produce corresponding amines.
Scientific Research Applications
N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of targeting specific DNA structures.
Mechanism of Action
The mechanism by which N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, its ability to stabilize G-quadruplex structures in DNA is attributed to the V-shaped conformation it adopts, which maximizes interaction with the target G4 structures . This stabilization can inhibit DNA polymerization and induce conformational switches in the DNA, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N2,N6-di(quinolin-8-yl)pyridine-2,6-dicarboxamide: Similar in structure but with quinoline groups at the 8 positions.
N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide: Features pyridine groups instead of quinoline.
Uniqueness
N2,N6-di(quinolin-3-yl)pyridine-2,6-dicarboxamide is unique due to its specific quinoline positioning, which imparts distinct chemical and biological properties. Its ability to stabilize G-quadruplex structures more effectively than some of its analogs highlights its potential in therapeutic applications .
Properties
Molecular Formula |
C25H17N5O2 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-N,6-N-di(quinolin-3-yl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C25H17N5O2/c31-24(28-18-12-16-6-1-3-8-20(16)26-14-18)22-10-5-11-23(30-22)25(32)29-19-13-17-7-2-4-9-21(17)27-15-19/h1-15H,(H,28,31)(H,29,32) |
InChI Key |
JMNNXFSSDFQZSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=CC5=CC=CC=C5N=C4 |
Origin of Product |
United States |
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